1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of phenylpropanoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy groups present in the original compound.
1-(2-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione: Lacks the chlorine atom.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione is unique due to the presence of both chlorine and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-22-16-6-3-10(7-17(16)23-2)14(20)9-15(21)12-8-11(18)4-5-13(12)19/h3-8,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTSHFQTPCUYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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